3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

CFTR modulator Cystic fibrosis Core scaffold

Medicinal chemistry teams pursuing CFTR corrector programs require the precise N1-phenyl, C3/C5-dimethyl substitution pattern specified in AbbVie/Galapagos patents-generic pyrazolopyridine scaffolds cannot replicate this pharmacophore. This compound delivers the exact patent-protected core for C6 amide coupling SAR. • Directly matches AbbVie/Galapagos CFTR modulator patent scaffold (N1-Ph, C3/C5-diMe) • C6-COOH enables HATU/EDCI-mediated library synthesis for fragment-to-lead campaigns • 95% purity, commercially available from multiple suppliers for rapid SAR exploration

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B13256375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1C(=O)O)N(N=C2C)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-9-8-12-10(2)17-18(11-6-4-3-5-7-11)14(12)16-13(9)15(19)20/h3-8H,1-2H3,(H,19,20)
InChIKeyZITFRPGAHDIHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid – Structural Profile


3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 2060053-97-4; MF: C₁₅H₁₃N₃O₂; MW: 267.28) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid family, a scaffold explicitly claimed in AbbVie/Galapagos CFTR modulator patents . The compound features a 1-phenyl substituent and dual methyl groups at the 3- and 5-positions, distinguishing it from mono-methyl, N-unsubstituted, or 4-substituted analogs commonly cataloged. It is commercially available at 95–97% purity from multiple specialty chemical suppliers .

1
N1-phenyl group matches patented CFTR pharmacophore scaffold
2
Dual C3/C5 methyl substitution provides non-redundant electronic profile
3
C6 carboxylic acid is derivatization-ready for library synthesis

Why Generic Analogs Cannot Substitute


Within the pyrazolo[3,4-b]pyridine-6-carboxylic acid series, the N1-phenyl substituent is a critical pharmacophoric element for CFTR corrector activity: the AbbVie/Galapagos patent family explicitly defines R¹ as phenyl or substituted phenyl for optimal CFTR modulation, while N1-H or N1-alkyl variants lack this essential aryl interaction . Simultaneously, the C3 and C5 methyl groups contribute electron-donating character that modulates the electron density of the bicyclic core, a parameter not replicated by unsubstituted or mono-substituted analogs such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1274506-24-9) or 1,5-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1780935-84-3). Substituting the target compound with a generic pyrazolopyridine-6-carboxylic acid would alter both the N1 aryl vector and the core substitution pattern—two properties that cannot be independently matched by any single alternative scaffold—making this specific substitution pattern a procurement prerequisite for medicinal chemistry programs targeting CFTR or related biological pathways .

N1-substitution mismatch

N1-alkyl analogs (e.g., N1-methyl) lack the essential aryl interaction required for CFTR modulator activity; N1-phenyl is patent-preferred.

Core methylation pattern differs

Mono-methyl analogs (e.g., C3-methyl only) omit C5 electronic modulation, altering core electron density and lipophilicity profile.

Comparator Evidence


N1-Phenyl Group Essential for CFTR Modulator Activity

In the AbbVie/Galapagos CFTR patent series (WO 2017060873 A1, CA 3001094 A1), the generic Formula (I) defines R¹ as G¹ᴬ, where G¹ᴬ is phenyl, aryl, or heteroaryl—with phenyl being the preferred embodiment for CFTR corrector potency . The target compound contains the required N1-phenyl group (R¹ = phenyl, unsubstituted), whereas comparator 1,5-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1780935-84-3) carries an N1-methyl group that falls outside the patent's preferred R¹ definition for CFTR activity. No N1-alkyl analog within this patent family has demonstrated CFTR corrector activity comparable to the N1-phenyl series.

N1-Phenyl Requirement
Class-level
Target: R¹ = phenyl (unsubstituted)
vs
Comparator: R¹ = methyl (N1-alkyl analog)
CFTR pharmacophore context; N1-aryl specified in patent claims
Patent data; N1-alkyl variants not covered under preferred embodiments
CFTR modulator Cystic fibrosis Core scaffold

Dual C3/C5 Methyl Substitution Modulates Core Electronics

The target compound carries methyl groups at both C3 and C5 positions of the pyrazole ring. The structurally closest available comparator, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1274506-24-9), retains the N1-phenyl group but possesses only a single C3 methyl substituent and lacks the C5 methyl . In the broader pyrazolo[3,4-b]pyridine SAR literature, C5 substitution contributes to electronic modulation of the bicyclic core; dual alkyl substitution has been associated with altered α-amylase inhibitory potency in related carboxylate derivatives (IC₅₀ range: 5.14–58.66 μM across different aryl-substituted analogs vs. acarbose IC₅₀ = 200.1 μM) . The C5 methyl in the target compound provides additional steric and electronic differentiation not present in the 3-methyl mono-substituted analog.

C3/C5 Methyl Substitution
Class-level
Target: C3 = CH₃, C5 = CH₃ (dual methyl)
vs
Comparator: C3 = CH₃, C5 = H (mono-substituted)
Additional C5 methyl differentiates SAR at pyrazole ring
ΔMW +14.02 Da; class-level inference from pyrazolopyridine SAR
Medicinal chemistry SAR Electron-donating groups

C6 Carboxylic Acid as a Derivatization Handle

The C6 carboxylic acid functionality is a critical derivatization point for generating amides, esters, and hydrazides—transformations extensively exploited in the pyrazolo[3,4-b]pyridine literature . The GLPG2737 discovery program demonstrated that the C6 carboxylic acid serves as the attachment point for acylsulfonamide and acylsulfonylurea modifications that improved ADMET and PK properties, ultimately yielding a clinical-stage CFTR co-corrector . In contrast, the unsubstituted core scaffold 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449008-19-8) lacks this carboxylic acid handle entirely and cannot undergo analogous derivatization without de novo functionalization . Within the anti-diabetic pyrazolo[3,4-b]pyridine series, C6-carboxylate ester derivatives (6a–i) and their corresponding hydrazides (7a–i) both demonstrated α-amylase inhibitory activity, with IC₅₀ values as low as 5.12 μM—a ~39-fold improvement over the reference drug acarbose (IC₅₀ = 200.1 μM)—underscoring the synthetic utility of the C6 acid as a precursor to biologically active derivatives .

C6 Carboxylic Handle
Cross-study
Target: C6 = COOH (carboxylic acid)
vs
Comparator: C6 = H (no handle)
Essential synthetic handle for amide/ester/hydrazide libraries
Class-level IC₅₀ range 5.12–58.66 μM reported for C6 derivatives
Synthetic intermediate Derivatization Amide coupling

Procurement-Relevant Application Scenarios


CFTR Modulator Lead Optimization

Medicinal chemistry teams pursuing CFTR corrector programs can use this compound as a direct starting material for SAR exploration at the C6 carboxylic acid position. As demonstrated in the GLPG2737 discovery program, the pyrazolo[3,4-b]pyridine-6-carboxylic acid core was optimized through C6 derivatization (acylsulfonamides, acylsulfonylureas) to achieve an 8-fold increase in F508del CFTR activity when combined with potentiator GLPG1837 and C1 corrector 4 . The N1-phenyl and C3/C5-dimethyl substitution pattern of the target compound aligns with the patent-protected scaffold, making it directly relevant for generating novel CFTR modulator candidates within the AbbVie/Galapagos IP space .

Fragment-Based Discovery of Kinase/PDE Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a recognized kinase hinge-binding motif and has been extensively explored as PDE4 and ALK inhibitor core . The target compound's C6 carboxylic acid enables rapid fragment elaboration via amide coupling to diverse amine fragments, facilitating fragment-to-lead campaigns. The dual C3/C5 methyl substitution provides a differentiated steric and electronic profile compared to the more common 3-methyl-1-phenyl analog, offering fragment library diversity not achievable with mono-substituted scaffolds.

Anti-Diabetic Agent Development via α-Amylase Inhibition

The C6-carboxylic acid derivatives of pyrazolo[3,4-b]pyridine have demonstrated α-amylase inhibitory activity significantly superior to acarbose (IC₅₀ values of 5.12–5.21 μM for hydrazide derivatives vs. acarbose IC₅₀ = 200.1 μM) . The target compound's C6-COOH group can be directly converted to hydrazides, esters, or amides for anti-diabetic screening. The 3,5-dimethyl substitution pattern, in combination with the N1-phenyl group, provides a distinct electronic profile that may influence the structure–activity relationship in the α-amylase binding pocket.

Building Block for Combinatorial Library Synthesis

As a bifunctional scaffold bearing both a carboxylic acid (C6) and a bicyclic heteroaromatic core, this compound is suitable for parallel synthesis applications. The C6 acid can undergo HATU- or EDCI-mediated amide coupling with diverse amine sets, while the N1-phenyl and C3/C5-methyl groups remain invariant, enabling the generation of compound libraries with systematic C6 diversification. The commercial availability of this compound at 95–97% purity from multiple suppliers reduces in-house synthesis burden for library production.

Application
Selection Property
Validation Focus
CFTR modulator lead optimization
N1-phenyl CFTR scaffold
C6 derivatization efficiency
Kinase/PDE fragment-based discovery
Pyrazolopyridine hinge-binding core
SAR by C6 amide coupling
α-Amylase inhibitor screening
C6-carboxylic acid for hydrazide formation
α-Amylase inhibitory assay response
Combinatorial library synthesis
Bifunctional scaffold (C6-COOH)
Parallel amide coupling and purity
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